

Application Notes and Protocols for Mass Spectrometry-Based Proteomics Using CZC-8004

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Compound of Interest

Compound Name: CZC-8004

Cat. No.: B023758

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Introduction

CZC-8004 is a pan-tyrosine kinase inhibitor utilized in mass spectrometry (MS)-based proteomics to profile the kinome, the complete set of protein kinases in a cell.^{[1][2]} Due to its broad specificity, **CZC-8004** is often employed as part of a multiplexed inhibitor bead (MIB) or kinobead strategy to enrich a wide range of kinases from complex biological samples like cell lysates or patient-derived xenografts (PDX).^{[1][3][4]} This approach, commonly referred to as a Kinase Inhibitor Pulldown (KiP) assay, enhances the detection and quantification of low-abundance kinases by MS.^{[3][5]}

The KiP assay, in conjunction with advanced MS techniques such as Parallel Reaction Monitoring (PRM), allows for the accurate quantification of hundreds of kinases simultaneously.^{[3][4][5]} This methodology is particularly valuable for identifying differentially expressed kinases, elucidating drug mechanisms of action, and discovering potential therapeutic targets in various diseases, notably cancer.^{[1][3][4]}

Data Presentation

The following tables represent illustrative quantitative data that can be obtained from a KiP-MS experiment using a kinase inhibitor cocktail containing **CZC-8004**. The data is presented to

showcase the typical output and for comparative analysis.

Table 1: Number of Kinases Identified with Varying Protein Lysate Input

Protein Lysate Input (µg)	Number of Kinases Identified
12.5	> 220
25	~250
50	~300
100	~300
200	~300

This table is based on data suggesting that approximately 50 µg of protein lysate is sufficient for comprehensive kinome profiling using the KiP-MS method.

Table 2: Example of Differential Kinase Expression in a Cancer Model

Kinase	Protein Accession	Fold Change (Tumor vs. Control)	p-value
EGFR	P00533	3.2	< 0.01
ABL1	P00519	-2.5	< 0.05
SRC	P12931	1.8	< 0.05
MET	P08581	2.1	< 0.01
CDK4	P11802	1.5	n.s.

This table provides a representative example of how quantitative data on kinase expression changes between different biological conditions can be presented. n.s. = not significant.

Experimental Protocols

Protocol 1: Preparation of Kinase Inhibitor-Coupled Beads (Kinobeads)

This protocol describes the conjugation of a nine-kinase inhibitor cocktail, including **CZC-8004**, to Sepharose beads.

Materials:

- ECH Sepharose 4B beads
- Kinase inhibitors: Palbociclib, Crizotinib, GSK690693, AZD4547, **CZC-8004**, Afatinib, FRAX597, Abemaciclib, and Axitinib[1][3]
- Dimethylformamide (DMF)
- Ethanol (EtOH)
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Ethanolamine
- Tris-HCl, pH 8.3
- NaCl
- Acetate buffer, pH 4.0

Procedure:

- Condition the ECH Sepharose 4B beads by washing with 50% DMF/EtOH.[3]
- Dissolve each of the nine kinase inhibitors in 50% DMF/EtOH.[3]
- Add the dissolved inhibitors to the conditioned beads in the presence of 0.1 M EDC.[3]
- Incubate overnight at 4°C with rotation to allow for covalent coupling.[3]

- Inactivate any unreacted groups by adding 1 M ethanolamine in 50% DMF/EtOH with 0.1 M EDC and incubating for 1 hour at room temperature.[3]
- Wash the beads with 50% DMF/EtOH.[3]
- Perform alternating washes with a high pH buffer (0.1 M Tris-HCl, pH 8.3 with 500 mM NaCl) and a low pH buffer (0.1 M acetate, pH 4.0 with 500 mM NaCl).[3]
- Mix equal volumes of the individual kinobead preparations to create the 9-inhibitor kinobead cocktail (9KiP).[3]
- Store the 9KiP reagent in 20% ethanol at 4°C in the dark.[3]

Protocol 2: Kinase Inhibitor Pulldown (KiP) Assay

Materials:

- Cell or tissue lysates
- Lysis Buffer: 50 mM HEPES (pH 7.5), 0.5% Triton X-100, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1X protease inhibitor cocktail, 10 mM NaF, 2.5 mM Na₃VO₄, and 1% each of phosphatase inhibitor cocktails 2 and 3.[3]
- 9KiP bead slurry (prepared in Protocol 1)
- Wash Buffer: High salt-containing buffers
- Trypsin
- Detergent removal spin columns

Procedure:

- Prepare native protein lysates from cells or tissues using the specified lysis buffer.[3]
- Quantify the protein concentration of the lysates.
- Incubate the protein lysate (typically 50 µg) with the 9KiP bead slurry for 1 hour to allow for kinase binding.[3]

- Wash the beads with high-salt buffers to remove non-specifically bound proteins.[3]
- Perform an on-bead digestion of the captured kinases by adding trypsin and incubating overnight.[3]
- Collect the resulting peptides.
- Clean up the peptide mixture using a detergent-removal spin column.[3]
- The samples are now ready for mass spectrometry analysis.

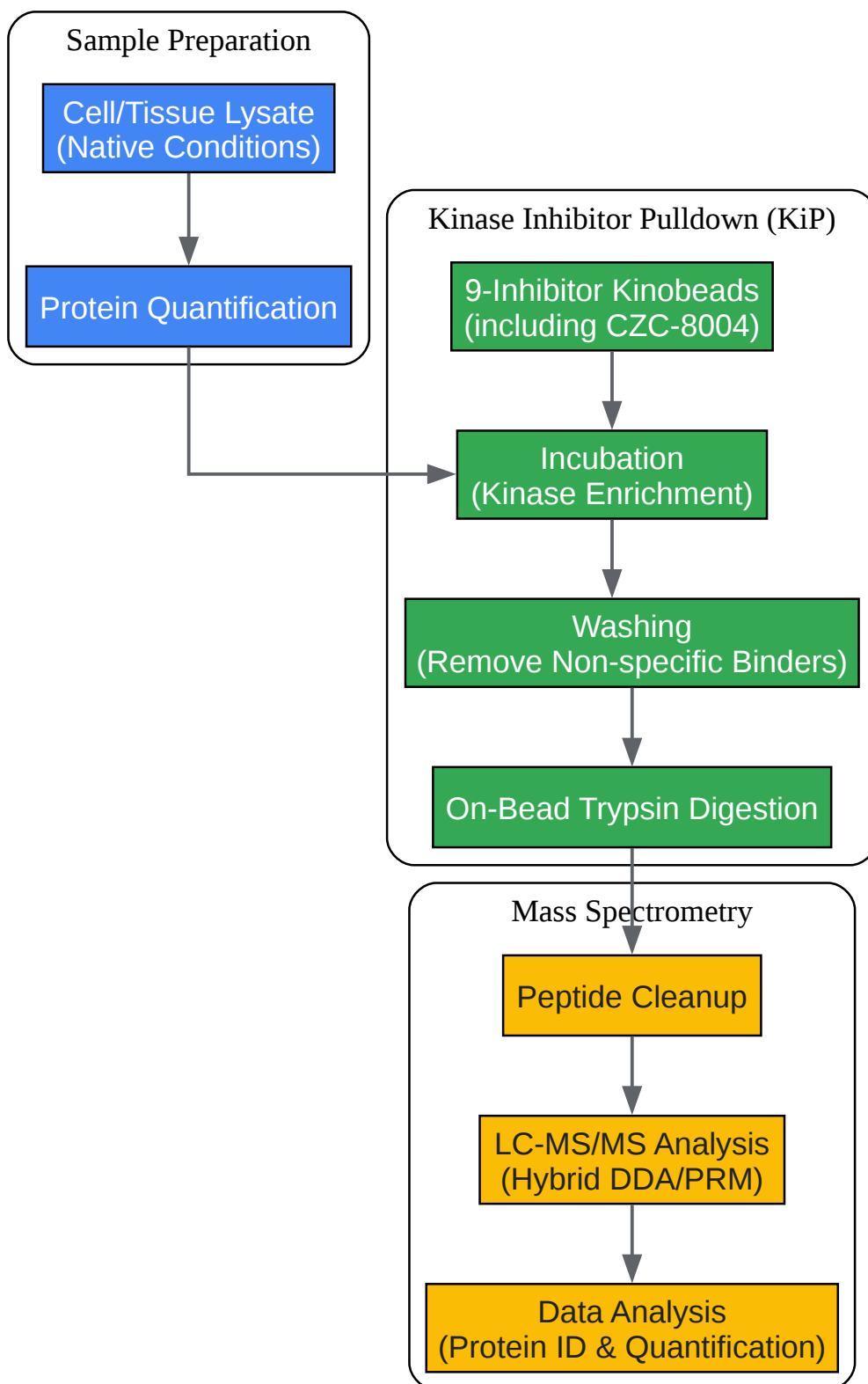
Protocol 3: Mass Spectrometry Analysis

Method: Hybrid Data-Dependent Acquisition (DDA) / Parallel Reaction Monitoring (PRM)

- Analyze the cleaned peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap Fusion).
- Employ a hybrid DDA/PRM method for both broad kinase identification and targeted quantification.
- Full Scan (DDA): Acquire full scan spectra to identify a broad range of peptides.
- PRM: Use a pre-defined inclusion list of peptides from target kinases for PRM analysis to ensure accurate quantification.[3]
- Process the raw mass spectrometry data using appropriate software for protein identification and quantification.

Visualizations

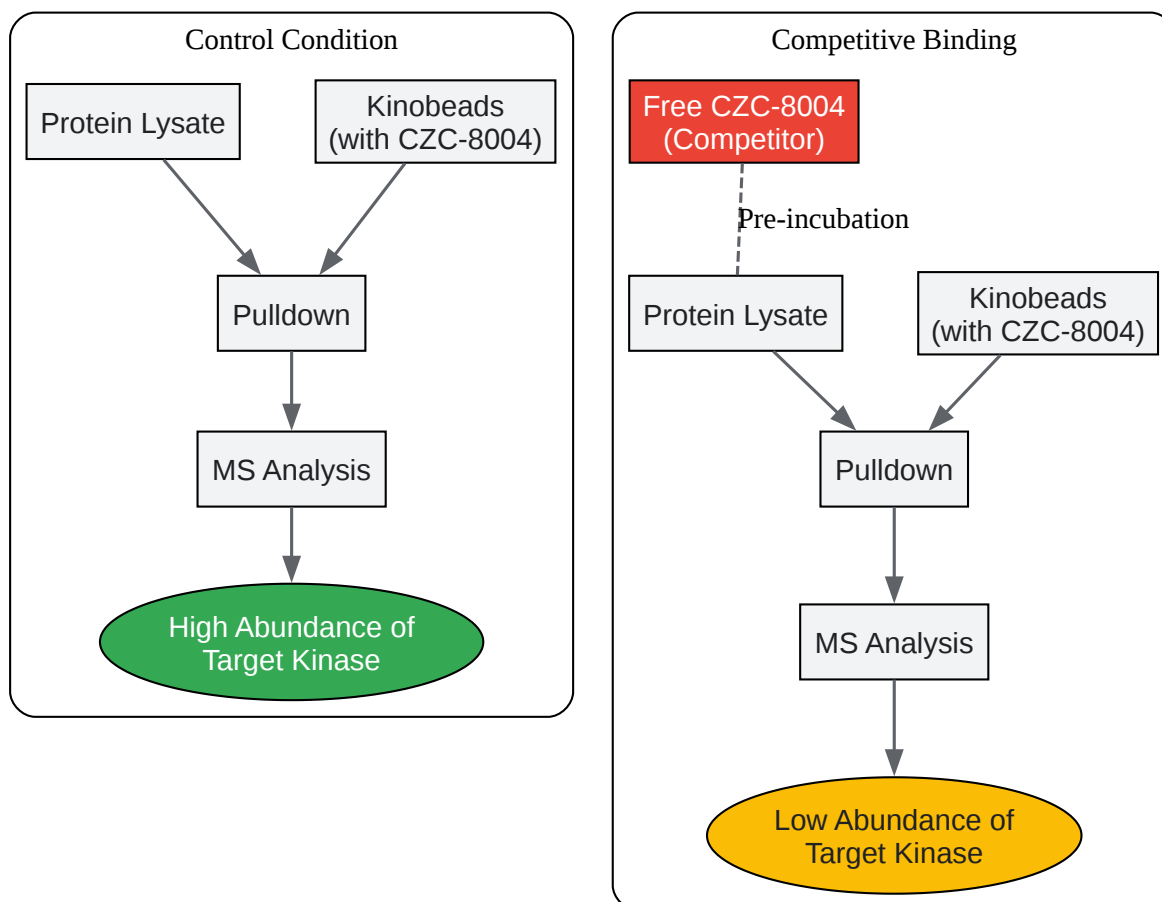
Experimental Workflow



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Caption: Workflow for kinome profiling using the KiP-MS assay.

Principle of Competitive Binding for Target Identification



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Caption: Competitive binding assay to confirm specific kinase targets.

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